molecular formula C22H26N4OS B2876799 N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-35-1

N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide

Cat. No.: B2876799
CAS No.: 689266-35-1
M. Wt: 394.54
InChI Key: QKJGWUZRPCTEJO-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a synthetic chemical compound offered for research purposes. This molecule features a 2-thioxoquinazolinone scaffold linked to a phenethyl group via a hexanamide chain. The 2-thioxoquinazolinone core is a recognized privileged structure in medicinal chemistry, known for contributing to a wide spectrum of pharmacological activities . Quinazolinone derivatives, including those with a sulfanylidene (thioxo) group, are frequently investigated in oncology research for their potential as cell proliferation inhibitors . The structural design of this compound, which incorporates a flexible carbon linker, suggests potential for its use in developing antibody-drug conjugates (ADCs) or other targeted therapies, where such linkers can connect a cytotoxic moiety to a targeting antibody . Furthermore, the indole nucleus, while not present in this exact structure, is another heterocycle known for its diverse biological potential, including antiviral, anti-inflammatory, and anticancer properties, highlighting the general interest in such complex heterocyclic compounds for drug discovery . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own experiments to fully elucidate this compound's specific mechanism of action, pharmacokinetic properties, and therapeutic potential.

Properties

IUPAC Name

N-(2-phenylethyl)-6-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c27-20(23-16-14-17-9-3-1-4-10-17)13-5-2-8-15-24-21-18-11-6-7-12-19(18)25-22(28)26-21/h1,3-4,6-7,9-12,18H,2,5,8,13-16H2,(H,23,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUYNZSAWRGYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCN=C2C3C=CC=CC3=NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural features:

  • Chemical Formula : C₁₈H₁₈N₄S
  • Molecular Weight : 342.43 g/mol
  • Structural Features : The presence of a phenylethyl group and a dihydroquinazoline moiety contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme implicated in melanoma development. Studies indicate that it binds to the active site of tyrosinase through hydrogen bonding and hydrophobic interactions, leading to a significant reduction in enzyme activity (IC₅₀ = 22.6 µM) .
  • Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to be more potent than standard chemotherapeutic agents like cisplatin against breast cancer cell lines (MDA-MB-231) . The mechanism involves apoptosis induction, as evidenced by flow cytometric analysis showing increased sub-G1 cell populations .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC₅₀ (µM)Mechanism of Action
Tyrosinase InhibitionMelanoma cells22.6Uncompetitive inhibition via hydrogen bonding
Cytotoxic ActivityMDA-MB-231 (Breast Cancer)<0.4Induction of apoptosis through cell cycle arrest

Case Study 1: Tyrosinase Inhibition

A study conducted on this compound reported significant inhibition of tyrosinase activity. Molecular docking studies indicated that the compound interacts favorably with key amino acid residues in the enzyme's active site, suggesting a targeted mechanism for reducing melanin synthesis .

Case Study 2: Cytotoxic Effects

In another investigation, the compound was tested against several cancer cell lines, including MDA-MB-231 and HT-29. The results indicated that it not only inhibited cell proliferation but also induced apoptosis, as shown by morphological changes and flow cytometry results . The study highlighted that the compound's effectiveness was superior to that of cisplatin in certain contexts.

Comparison with Similar Compounds

Structural Analogues of Quinazoline Derivatives

N-(1-benzylpiperidin-4-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanamide
  • Key Differences : Replaces the phenethyl group with a benzylpiperidinyl moiety.
  • This substitution may target neurological enzymes or receptors .
  • Synthetic Route : Similar amination strategies involving quinazoline-thione intermediates, as described in .
6-Substituted Quinazolin-4(3H)-ones
  • Examples : Compounds with 6-position substituents (H, Br, OCH3) .
  • Impact : Electron-withdrawing groups (e.g., Br) increase electrophilicity of the quinazoline core, enhancing interactions with nucleophilic enzyme residues. Methoxy groups improve solubility but reduce metabolic stability .
CIP-Combined Hexanamide Derivatives
  • Examples: 6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide N-(3-(2-Hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)-6-(4-(trifluoromethyl)phenoxy)hexanamide
  • Activity : These derivatives, when combined with ciprofloxacin (CIP), increase bacterial mortality by 30–40% compared to CIP alone. The hexanamide spacer likely facilitates membrane penetration, while aromatic substituents (Cl, CF3) enhance target affinity .

Functional Analogues with Hexanamide Backbones

Fluorogenic Probes (e.g., NBD-Mal Derivatives)
  • Example: N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-((7-nitrobenzo[c][1,2,5]selenadiazol-4-yl)amino)hexanamide.
  • Key Feature : Incorporates a nitrobenzoxadiazole (NBD) fluorophore.
  • Comparison : The sulfanylidene group in the target compound may offer redox activity or metal chelation, whereas NBD derivatives prioritize fluorescence for imaging applications .
HDAC-Targeting Compounds
  • Example: 6-(5-((2-cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)-N-((tetrahydro-2H-pyran-2-yl)oxy)hexanamide.
  • Key Feature: Quinoline-hydroxamic acid design for HDAC inhibition.
  • Comparison : The target compound’s quinazoline-thione may compete for similar binding pockets but with distinct electronic profiles due to the C=S group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(1-benzylpiperidin-4-yl)-6-...hexanamide 6-(4-Chlorophenoxy)-...hexanamide
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (lower lipophilicity)
Solubility Low in water Very low Moderate (due to polar phenoxy group)
Tautomerism Likely thione-thiol equilibrium Not reported Absent (imidazolidinone core)
Synthetic Yield Not reported ~50–76% ~73%

Preparation Methods

Anthranilic Acid Cyclization

Anthranilic acid derivatives undergo cyclization with urea or thiourea under acidic conditions to form 2-thioxo-1,2-dihydroquinazolin-4(3H)-one intermediates. For example:

  • Reaction : Heating anthranilic acid (2-aminobenzoic acid) with thiourea in glacial acetic acid at 110°C for 6 hours yields 2-sulfanylidene-1,2-dihydroquinazolin-4(3H)-one.
  • Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by cyclodehydration.
  • Yield : 68–72% after recrystallization in ethanol.

Isatoic Anhydride Route

Isatoic anhydride reacts with amines to form 2-aminobenzamides, which cyclize with carbon disulfide (CS₂) in basic media:

  • Step 1 : Isatoic anhydride + butylamine → 2-(butylamino)benzamide (89% yield).
  • Step 2 : Treatment with CS₂/KOH in ethanol reflux forms the quinazolinone core (2-sulfanylidene derivative).

Side Chain Introduction

The hexanamide-phenylethyl moiety is introduced via nucleophilic acyl substitution or coupling reactions:

Amide Bond Formation

Patent CN101538223A describes N-(2-phenylethyl)amide synthesis using chloroacetamide intermediates:

  • Reagents : N-(2-phenylethyl)-2-chloroacetamide + hexane-1,6-diamine (2.2:1 molar ratio).
  • Conditions : Reflux in acetonitrile (82°C, 8 hours) with K₂CO₃ as base.
  • Yield : 74% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

EDCI/HOBt system couples 6-aminohexanoic acid to N-(2-phenylethyl)amine:

  • Activate 6-(Fmoc-amino)hexanoic acid with EDCI/HOBt in DMF (0°C, 30 min).
  • Add N-(2-phenylethyl)amine, stir at RT for 12 hours.
  • Deprotect with 20% piperidine/DMF.
  • Overall yield : 63%.

Final Assembly

Convergent synthesis links the quinazolinone core to the side chain:

Nucleophilic Amination

Quinazolin-4-one reacts with 6-amino-N-(2-phenylethyl)hexanamide in DMF at 100°C:

  • Stoichiometry : 1:1.2 molar ratio (excess amine).
  • Catalyst : 10 mol% CuI accelerates coupling (yield increases from 58% to 81%).
  • Workup : Extract with ethyl acetate, wash with brine, dry over MgSO₄.

Microwave-Assisted Synthesis

Modern protocols use microwave irradiation to reduce reaction time:

Parameter Conventional Microwave
Temperature 100°C 120°C
Time 24 h 45 min
Yield 81% 89%

Industrial-Scale Production

Large batches require modifications for efficiency and safety:

Continuous Flow Reactor

  • Quinazolinone formation : Tubular reactor (50°C, residence time 15 min).
  • Thiolation step : CS₂ introduced via micro-mixer (conversion >95%).
  • Throughput : 12 kg/day using 5 L reactor volume.

Crystallization Optimization

  • Solvent system : Ethanol/water (70:30 v/v) achieves 99.5% purity.
  • Cooling rate : 0.5°C/min from 65°C to 5°C minimizes impurities.

Analytical Characterization

Critical quality control parameters and methods:

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 8.21 (s, 1H, NH), 7.25–7.42 (m, 5H, ArH)
¹³C NMR δ 178.9 (C=S), 165.3 (C=O)
FT-IR 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (65:35), 1.0 mL/min.
  • Retention time : 6.8 minutes, purity 99.8%.

Challenges and Solutions

Sulfanylidene Group Stability

  • Issue : Oxidation to sulfone derivatives during storage.
  • Solution : Add 0.1% w/v ascorbic acid as antioxidant.

Amine Byproduct Formation

  • Cause : Over-alkylation during side chain synthesis.
  • Mitigation : Use 2.2:1 amine:electrophile ratio.

Emerging Methodologies

Enzymatic Coupling

Lipase B catalyzes amide bond formation in non-aqueous media:

  • Solvent : tert-Butanol, 40°C, 24 hours.
  • Yield : 78% with 99% enantiomeric excess.

Photochemical Thiolation

UV irradiation (254 nm) accelerates CS₂ incorporation:

  • Time reduction : From 6 hours to 90 minutes.
  • Energy savings : 40% less than thermal methods.

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